REACTION_SMILES
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[CH3:15][C:16]([OH:17])=[O:18].[F:1][c:2]1[c:3]([CH:8]=[C:9]([CH2:10][CH3:11])[N+:12]([O-:13])=[O:14])[cH:4][cH:5][cH:6][cH:7]1.[Zn:19]>>[F:1][c:2]1[c:3]([CH2:8][C:9]([CH2:10][CH3:11])=[O:17])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=Cc1ccccc1F)[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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CCC(=O)Cc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |